Fast Blue B Salt
CAS No.: 84633-94-3
Cat. No.: VC3243395
Molecular Formula: C14H12Cl4N4O2Zn
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84633-94-3 |
|---|---|
| Molecular Formula | C14H12Cl4N4O2Zn |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
| Standard InChI | InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 |
| Standard InChI Key | GPPKNJIWDULNQH-UHFFFAOYSA-J |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Introduction
Chemical Identification and Structure
Fast Blue B Salt, identified by CAS number 14263-94-6, is chemically described as [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) . The compound has a molecular formula of C₁₄H₁₂Cl₄N₄O₂Zn with a molecular weight of 475.46 g/mol . This structure is characterized by a biphenyl backbone with diazonium groups at the 4 and 4' positions, methoxy groups at the 3 and 3' positions, and a tetrachlorozincate counter-ion.
The compound is also known by several synonyms including Fast Blue B, Echtblausalz B, Fast Blue B zinc salt, and Azoic Diazo No.48 zinc salt . The molecular structure incorporates specific atomic components: 14 hydrogen atoms, 12 chlorine atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 zinc atoms .
Table 1: Chemical Identification Parameters of Fast Blue B Salt
| Parameter | Value |
|---|---|
| CAS Number | 14263-94-6 |
| Chemical Name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) |
| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn |
| Molecular Weight | 475.46 g/mol |
| Color Index | 37235 |
| MDL Number | MFCD00075203 |
| BRN | 1499067 |
Physical Properties
Fast Blue B Salt appears as a light yellow to yellow powder, though some sources describe it as green to brown in coloration . The compound has a high melting point exceeding 300°C . It is water-soluble at a concentration of approximately 1mg/mL and requires storage under specific conditions to maintain stability .
Regarding stability, Fast Blue B Salt is generally stable under normal conditions but exhibits incompatibility with strong oxidizing agents and alkaline hydroxides . The compound may discolor when exposed to light, necessitating proper storage practices . For optimal preservation, it should be stored under an inert atmosphere at a temperature range of 2-8°C .
Table 2: Physical Properties of Fast Blue B Salt
| Property | Characteristic |
|---|---|
| Appearance | Light yellow to yellow powder (or green to brown) |
| Melting Point | >300°C |
| Solubility in Water | Soluble (1mg/mL) |
| Stability | Stable but incompatible with strong oxidizing agents and alkaline hydroxides |
| Storage Requirements | Inert atmosphere, 2-8°C |
| Light Sensitivity | May discolor on exposure to light |
Applications in Scientific Research
Histological and Hematological Applications
Fast Blue B Salt serves as a valuable staining agent in histology laboratories, facilitating the visualization of cellular structures under microscopic examination . Its ability to provide clear contrast between different tissue components makes it an essential tool for diagnosing diseases through histological analysis . The compound effectively demonstrates esterase activity and has been utilized histochemically to stain enterochromaffin cells and cells that have undergone free radical oxidative damage .
In hematological applications, Fast Blue B Salt aids in identifying and differentiating various blood cell types, contributing significantly to blood analysis and diagnosis of blood disorders . Its specific staining properties enable researchers and clinicians to distinguish cellular components with greater precision than many alternative dyes.
Neuroscience Research
In the field of neuroscience, Fast Blue B Salt plays a critical role in tracing neuronal pathways and studying brain function . The compound's fluorescent properties facilitate the visualization of neuronal connections, thereby contributing to advancements in understanding neurological diseases and brain architecture . As a chromogenic substrate, it enables researchers to visualize areas of enzyme activity under a microscope, providing insights into enzyme distribution and localization within different tissue types . This application is particularly valuable for mapping nerve cells that are active under specific conditions, aiding in the understanding of neural pathways and functions .
Environmental and Pharmaceutical Applications
Fast Blue B Salt has applications in environmental studies for detecting and quantifying pollutants in water samples . Its sensitivity to specific contaminants makes it a valuable tool for environmental scientists monitoring water quality .
In pharmaceutical contexts, the compound is utilized in quality control processes to ensure proper formulation of drugs by verifying the presence of active ingredients through colorimetric analysis . This application contributes to maintaining pharmaceutical product standards and consistency.
Mechanism of Action
The primary mechanism of action of Fast Blue B Salt involves its function as a chromogenic substrate in enzymatic activity assays . When coupled with an appropriate substrate that is cleaved by an enzyme of interest (particularly alkaline phosphatase), Fast Blue B Salt produces a colored precipitate that becomes visibly detectable . This reaction enables researchers to localize enzymatic activity within tissues or cellular samples.
In cannabis detection applications, Fast Blue B Salt reacts with cannabinoids under basic conditions to produce a distinctive red-brown solution that can be measured spectrophotometrically . This reaction occurs when the reagent diffuses from polydimethylsiloxane (PDMS) composites, leading to absorbances at 500 nm that are proportional to the amounts of cannabinoids present in the reaction media .
Analytical Methods Utilizing Fast Blue B Salt
Chromatographic Applications
Fast Blue B Salt is extensively used in chromatographic techniques, particularly in thin layer chromatography (TLC) for the detection of aflatoxins and other compounds . The compound can also be analyzed using High Performance Liquid Chromatography (HPLC) with specialized columns such as the BIST B+ column .
Table 3: HPLC Analysis Conditions for Fast Blue B Salt
| Parameter | Specification |
|---|---|
| Column | BIST B+, 4.6×150 mm, 5 μm, 100A |
| Mobile Phase | Gradient MeCN |
| Buffer | H₃PO₄ – 0.2% |
| Flow Rate | 1.0 ml/min |
| Detection | UV 320 nm |
| Peak Retention Time | 6.01 min |
The unique Bridge Ion Separation Technology (BIST) allows for retention of Fast Blue B Salt on a positively-charged anion-exchange column . This method relies on a multi-charged negative buffer (such as sulfuric acid) that acts as a bridge linking positively-charged analytes to the positively-charged column surface, along with a mobile phase consisting primarily of organic solvent to minimize the formation of a solvation layer around charged analytes .
Colorimetric Detection Methods
A notable application of Fast Blue B Salt involves its use in colorimetric methods for estimating total cannabinoid content in cannabis samples . In this approach, the compound is immobilized into polydimethylsiloxane (PDMS), and when contacted with a cannabis extract under basic conditions, the reagent diffuses from the PDMS device to produce a red-brown solution . The absorbances measured at 500 nm after brief exposure to the FBB/PDMS composites yield responses proportional to the cannabinoid concentrations .
This colorimetric method provides a simple and rapid alternative to more complex chromatographic methods for cannabinoid estimation, requiring only 1 minute of exposure to generate measurable results . The technique has been validated using different cannabis samples and evaluated for selectivity against other plants and drugs .
Research Findings and Case Studies
Research has demonstrated that Fast Blue B Salt can be effectively immobilized in PDMS to create a stable reagent system for cannabinoid detection . Studies have shown that while individual cannabinoids (THC, CBD, and CBN) produce varying absorbance spectra when reacting with Fast Blue B Salt, the measured absorbance at 500 nm correlates with the total concentration of these cannabinoids in solution .
The stability of Fast Blue B Salt solutions has been investigated, revealing significant variation in spectra occurring within just two days after preparation . This finding emphasizes the importance of using freshly prepared solutions for accurate analytical results.
In colorimetric applications, researchers have established a relationship between the amount of cannabinoids from plant extracts in reaction solutions and the measured absorbances . This relationship allows for quantitative estimation of total cannabinoid content using CBD as a reference compound .
| Supplier | Package Size | Price (USD) | Purity |
|---|---|---|---|
| Santa Cruz Biotechnology | 10 g | $106.00 | Not specified |
| Santa Cruz Biotechnology | 25 g | $199.00 | Not specified |
| Santa Cruz Biotechnology | 100 g | $349.00 | Not specified |
| Hebei Chuanghai Biotechnology | 1 KG | $100.00/KG | 99% |
| WUHAN FORTUNA CHEMICAL | 1 KG | Not specified | 98% min |
| TargetMol Chemicals | Not specified | $29.00/mg | Not specified |
For optimal storage, Fast Blue B Salt should be kept under an inert atmosphere at 2-8°C to maintain stability . Due to its sensitivity to light and potential incompatibility with strong oxidizing agents and alkaline hydroxides, proper storage conditions are essential for preserving the compound's efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume